molecular formula C13H17N3O2S B8420731 5-(methylsulfonyl)-1-piperidin-4-yl-1H-benzimidazole

5-(methylsulfonyl)-1-piperidin-4-yl-1H-benzimidazole

Cat. No.: B8420731
M. Wt: 279.36 g/mol
InChI Key: XOASETWCESDXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methylsulfonyl)-1-piperidin-4-yl-1H-benzimidazole is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

5-methylsulfonyl-1-piperidin-4-ylbenzimidazole

InChI

InChI=1S/C13H17N3O2S/c1-19(17,18)11-2-3-13-12(8-11)15-9-16(13)10-4-6-14-7-5-10/h2-3,8-10,14H,4-7H2,1H3

InChI Key

XOASETWCESDXRC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C=N2)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CS(=O)(=O)c1ccc2c(c1)ncn2C1CCN(Cc2ccccc2)CC1
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Synthesis routes and methods II

Procedure details

The crude material from step 3 (10 g) was dissolved in 1 litre of methanol in a pressure vessel, 20 g of moist 10% Pd/C catalyst and 100 mL acetic acid were added and stirred under an atmosphere of hydrogen at 5 bar and 50° C. for 8 hours. The reaction was cooled, filtered and evaporated. The residue was dissolved in water and basified with sodium hydroxide solution, extracted into dichloromethane, dried and evaporated. The brown solid was triturated with isopropanol, filtered, and washed with ether to give the title compound (60 g) as a pale grey solid; NMR: 2.00(m, 4H), 2.75(m, 2H), 3.15(m, 2H), 3.20(s, 3H), 4.60(m, 1H), 7.78 (dd, 1H), 7.85(d, 1H), 8.20(d, 1H), 8.56(s, 1H).
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